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Bucillamine-d6

Cat. No.: B1157727
M. Wt: 229.35
Attention: For research use only. Not for human or veterinary use.
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Description

Bucillamine-d6 (CAS 2714484-72-5) is a deuterium-labeled, stable isotope analogue of Bucillamine, an antirheumatic agent used in clinical research . This compound is primarily utilized as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications to ensure accurate quantification and metabolic tracking in research settings . The mechanism of action of the parent compound, Bucillamine, is multifaceted, centered on its potent antioxidative and anti-inflammatory properties . As a cysteine derivative containing two sulfhydryl (thiol) groups, Bucillamine is a powerful thiol donor, approximately 16 times more potent than N-acetylcysteine (NAC) in vivo . It functions by replenishing intracellular glutathione, a key endogenous antioxidant, thereby mitigating oxidative stress . Furthermore, Bucillamine inhibits the activation of the transcription factor NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and exerting immunomodulatory effects . Given this mechanism, this compound serves as a critical tool in research areas involving oxidative stress and inflammation. Its specific research value includes use as an internal standard in bioanalytical studies investigating the pharmacokinetics of Bucillamine and in preclinical research for conditions such as rheumatoid arthritis , gout , and ischemia-reperfusion injury . Its role is also being explored in infectious disease research, including studies on viral infections like COVID-19, where its anti-inflammatory and potential antiviral properties are of interest . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₇H₇D₆NO₃S₂

Molecular Weight

229.35

Synonyms

N-(2-Mercapto-2-methyl-1-oxopropyl)-L-cysteine-d6;  N-(2-Mercaptoisobutyryl)cysteine-d6;  Rimatil-d6;  SA 96-d6;  Thiobutarit-d6;  Tiobutarit-d6; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Labeling Strategies for Bucillamine D6

Stereoselective Synthesis of Bucillamine-d6

The synthesis of this compound hinges on the stereoselective construction of its chiral backbone, which is derived from the amino acid cysteine. The crucial stereocenter in Bucillamine (B1668017) possesses the (R)-configuration. To ensure the final product retains this specific stereochemistry, the synthesis almost invariably begins with a chiral starting material, typically D-cysteine or a suitable derivative, where the desired stereochemistry is already established.

A common synthetic pathway involves the acylation of the amino group of a protected D-cysteine derivative with a deuterated acylating agent. The key steps are:

Protection of Functional Groups: The thiol and carboxylic acid groups of D-cysteine are protected to prevent unwanted side reactions during the acylation step. Common protecting groups include benzyl (Bn) for the thiol and methyl (Me) or ethyl (Et) for the carboxylic acid.

Synthesis of the Deuterated Acylating Agent: A deuterated pivaloyl group is required. This is typically prepared as pivalic acid-d6 or its more reactive form, pivaloyl chloride-d6. The synthesis of this deuterated building block is a critical part of the isotopic incorporation strategy (discussed in section 2.2).

Amide Coupling: The protected D-cysteine derivative is coupled with the activated pivalic acid-d6 (e.g., pivaloyl chloride-d6) under conditions that facilitate amide bond formation without causing racemization of the chiral center.

Deprotection: Finally, the protecting groups are removed from the thiol and carboxylic acid moieties to yield the final this compound molecule.

This building-block approach is highly effective for ensuring both high stereochemical integrity and precise placement of the deuterium (B1214612) labels.

Isotopic Incorporation Techniques for Deuterium at Specific Positions

The incorporation of deuterium into the Bucillamine structure at the six methyl positions is achieved by synthesizing a deuterated precursor rather than by modifying the final Bucillamine molecule. The most logical precursor is pivalic acid-d6, where the two methyl groups attached to the quaternary carbon are perdeuterated (-(CD₃)₂).

Directly replacing the C-H bonds of the tert-butyl group in pre-formed Bucillamine with C-D bonds is exceptionally challenging. The C(sp³)–H bonds of methyl groups are generally inert and lack the acidity required for simple exchange reactions. While advanced methods for C-H activation have been developed, they often lack the specificity for industrial-scale synthesis or may not be compatible with the multiple functional groups in the Bucillamine molecule.

Recent developments in photoredox catalysis have shown promise for the deuteration of C(sp³)–H bonds, including those adjacent to heteroatoms. nih.govprinceton.edu This technique could theoretically be applied, but its efficiency for non-activated methyl groups and the need to avoid degradation of the sensitive thiol groups would require significant methodological development. nih.govprinceton.edu Therefore, the more reliable method remains the synthesis from deuterated building blocks.

Hydrogen-deuterium (H/D) exchange reactions are most effective for protons that are "labile" or acidic. In the Bucillamine molecule, the protons on the two thiol groups (S-H), the carboxylic acid group (O-H), and the amide group (N-H) can readily exchange with deuterium when dissolved in a deuterated solvent like D₂O. However, this exchange is often reversible and does not result in the stable, covalently-bound deuterium required for the "-d6" isotopologue.

Catalytic H/D exchange can be used to deuterate C-H bonds that are adjacent to carbonyl groups (α-protons) through enolate intermediates. nih.govmit.eduacs.org This strategy is not applicable to the methyl groups of the pivaloyl moiety in Bucillamine, as they are not in an α-position to a carbonyl group and are sterically hindered. The most practical and efficient strategy is to synthesize pivalic acid-d6 from commercially available deuterated starting materials, such as deuterated methyl iodide (CD₃I) or acetone-d6.

Optimization of Synthetic Routes for this compound Purity and Yield

A systematic approach to optimizing this step would involve screening various conditions, as outlined in the table below.

ParameterCondition 1Condition 2Condition 3Condition 4Rationale
Coupling Reagent EDC/HOBtHATUPyBOPDCC/DMAPTo find the most efficient activation of the carboxylic acid with minimal side products. HATU and PyBOP are often effective for sterically hindered couplings. researchgate.net
Base DIPEATriethylamine (TEA)N-Methylmorpholine (NMM)None (if starting with acyl chloride)To neutralize acid byproducts without causing racemization. DIPEA is a bulky, non-nucleophilic base often preferred for this purpose. nih.gov
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Acetonitrile (MeCN)Tetrahydrofuran (THF)To ensure solubility of all reactants and intermediates and to influence reaction kinetics.
Temperature 0 °C to RTRT50 °C-20 °C to RTTo balance reaction rate with the risk of racemization and side reactions. Lower temperatures often favor higher stereochemical purity. researchgate.net

The progress of the reaction and the purity of the product would be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and LC-MS to identify the optimal conditions that provide the highest conversion to the desired product with the lowest impurity profile.

Assessment of Deuterium Content and Isotopic Purity

After synthesis, it is essential to verify the successful incorporation of deuterium and to quantify the isotopic purity of the this compound. This is accomplished using a combination of high-resolution analytical techniques. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for confirming the mass of the synthesized molecule. almacgroup.comalmacgroup.comresearchgate.net The incorporation of six deuterium atoms in place of six protium (¹H) atoms results in a predictable mass increase of approximately 6.038 Da. By comparing the mass spectrum of the deuterated product with that of an unlabeled Bucillamine standard, the degree of deuteration can be confirmed. The relative intensities of the mass peaks corresponding to Bucillamine-d0 through this compound can be used to calculate the isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the precise location and extent of deuterium incorporation. rsc.orgstudymind.co.uk

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the six protons of the gem-dimethyl groups should be significantly diminished or absent entirely. The integration of any residual proton signal in this region compared to other non-deuterated protons in the molecule (e.g., the methine proton) allows for a quantitative assessment of isotopic purity. studymind.co.uk

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal only at the chemical shift corresponding to the deuterated positions. huji.ac.il This provides direct evidence of deuterium incorporation at the intended sites. The purity can be assessed if an internal standard is used. sigmaaldrich.comrug.nl

The combination of these methods provides a comprehensive characterization of the final this compound product, ensuring it meets the required specifications for both chemical structure and isotopic composition.

Analytical TechniqueExpected Result for BucillamineExpected Result for this compoundInformation Provided
HRMS ([M+H]⁺) m/z ≈ 224.0437m/z ≈ 230.0814Confirms overall mass increase corresponding to 6 deuterium atoms. Allows calculation of isotopic enrichment. almacgroup.com
¹H NMR Singlet at ~1.4 ppm (Integral: 6H)Greatly diminished or absent signal at ~1.4 ppmConfirms the location of deuteration by signal disappearance and allows for quantification of isotopic purity. rsc.org
²H NMR No signalSignal at ~1.4 ppmDirectly observes the incorporated deuterium atoms, confirming their chemical environment. huji.ac.il
¹³C NMR Signal for methyl carbons at ~25 ppmSignal for methyl carbons is a multiplet (due to C-D coupling) and may have a slight upfield isotopic shift.Confirms deuteration at the adjacent carbon and provides structural confirmation.

Molecular and Cellular Mechanistic Investigations of Bucillamine D6

Ligand-Target Interactions of Bucillamine-d6

Detailed studies on how this compound interacts with its biological targets are crucial for understanding its pharmacological profile. However, specific data for the deuterated compound is not available.

Information regarding which receptors this compound binds to, the strength of this binding (affinity), and the rates of association and dissociation (kinetics) is fundamental. Such data, often presented in tables detailing parameters like Kᵢ (inhibition constant), Kd (dissociation constant), IC₅₀ (half-maximal inhibitory concentration), kon (association rate constant), and koff (dissociation rate constant) for various receptors, is currently not published for this compound.

Table 1: Receptor Binding Affinity and Kinetic Parameters for this compound (Data Not Available)

Receptor Binding Affinity (Kᵢ/Kᵈ/IC₅₀) Association Rate (kₒₙ) Dissociation Rate (kₒff)

The ability of this compound to modulate or inhibit the activity of specific enzymes is another critical aspect of its mechanism of action. Research findings that would typically be presented in a table format, including the target enzyme, the type of inhibition (e.g., competitive, non-competitive), and key inhibitory constants (Kᵢ, IC₅₀), are not available for this compound.

Table 2: Enzyme Inhibition Profile of this compound (Data Not Available)

Target Enzyme Type of Inhibition Inhibition Constant (Kᵢ) IC₅₀

Beyond specific receptors and enzymes, the interaction of this compound with other proteins can significantly influence its biological effects. Studies identifying these interacting proteins and characterizing the nature of these interactions are lacking.

Intracellular Signaling Pathway Modulation by this compound

Second messengers, such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol trisphosphate (IP₃), and diacylglycerol (DAG), are crucial for signal transduction. There is no available data on how this compound influences the levels or activity of these molecules.

Protein kinases and phosphatases are key regulators of a vast array of cellular processes. Investigations into whether this compound alters the activity of specific kinases (e.g., MAP kinases, tyrosine kinases) or phosphatases are necessary to fully understand its cellular impact, but such data is currently unavailable.

Nuclear Factor-kappa B (NF-κB) Activation Inhibition

This compound, a deuterated derivative of the thiol antioxidant bucillamine (B1668017), is understood to influence inflammatory pathways, notably through the inhibition of Nuclear Factor-kappa B (NF-κB) activation. Research on bucillamine indicates that it can suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response and cytokine production nih.gov. This inhibitory action on NF-κB is a crucial aspect of its anti-inflammatory properties.

In studies using a human monocytic leukemia cell line (THP-1), bucillamine was shown to inhibit NF-κB activation and subsequent tumor necrosis factor-alpha (TNF-α) mRNA expression nih.gov. The activation of NF-κB is a critical step in the signaling cascade that leads to the transcription of numerous pro-inflammatory genes. By inhibiting this activation, bucillamine effectively downregulates the production of inflammatory mediators nih.gov. This mechanism is considered central to its therapeutic effects in inflammatory conditions. The inhibition of NF-κB activation by bucillamine may be a key factor in its anti-rheumatic activity, similar to other disease-modifying antirheumatic drugs (DMARDs) nih.gov.

Further investigations into the molecular mechanisms have suggested that bucillamine's active metabolite, SA981, can partially inhibit the IL-1β-induced phosphorylation of p38 MAPK and Akt, which are upstream signaling molecules that can influence NF-κB activation nih.gov. Although the precise interactions of this compound with the components of the NF-κB signaling pathway are an area of ongoing research, the available evidence for bucillamine points towards a significant modulatory role in this critical inflammatory pathway.

Cellular Responses to this compound

Cellular Uptake and Distribution Studies of this compound

Specific studies detailing the cellular uptake and distribution of this compound are not extensively available. However, research on the parent compound, bucillamine, provides significant insights. Bucillamine is known to be highly cell-permeable, a characteristic that is crucial for its intracellular activity revivethera.comrevivethera.compsychedelicalpha.com. It is reported to rapidly enter cells utilizing the same transport mechanism as the amino acid cysteine nih.gov. This suggests an active transport process, allowing for efficient intracellular accumulation.

The high cell permeability of bucillamine ensures that it can reach its intracellular targets to exert its pharmacological effects, such as replenishing glutathione levels and modulating redox-sensitive signaling pathways revivethera.comrevivethera.compsychedelicalpha.com. While the specific kinetics and distribution patterns of the deuterated form, this compound, have not been explicitly detailed in the reviewed literature, it is anticipated to follow a similar uptake pathway as bucillamine due to the minor structural modification.

Effects on Gene Expression and Proteomics Profiles

Bucillamine has been shown to exert significant effects on gene and protein expression, particularly in inflammatory contexts. Global gene expression analysis in IL-1β-stimulated human fibroblast-like synovial cells (FLS) revealed that bucillamine can suppress multiple signal pathways activated by this pro-inflammatory cytokine nih.gov. Notably, at concentrations of 10 and 100 microM, bucillamine effectively inhibited fibroblast growth factor (FGF) signaling and tight junction signaling nih.gov.

In terms of specific gene products, bucillamine and its oxidized metabolite, SA981, have been demonstrated to cause a significant dose-dependent increase in the mRNA levels of multidrug-resistance-associated protein 2 (Mrp2/MRP2) and the glutamate-cysteine ligase catalytic subunit (GCLC) in human and murine hepatoma cell lines nih.gov. This upregulation of GCLC, the rate-limiting enzyme in glutathione biosynthesis, is a key mechanism for increasing intracellular glutathione levels nih.gov. Furthermore, bucillamine and SA981 also led to a significant increase in the protein expression of Mrp2/MRP2 and GCLC nih.gov.

The active metabolite of bucillamine, SA981, has been observed to partially inhibit the IL-1β-induced production of vascular endothelial growth factor (VEGF) in human fibroblast-like synoviocytes nih.gov. This inhibition is thought to occur through the attenuation of the expression of Hypoxia-Inducible Factor-1β (HIF-1β) and Sp1 transcription factor nih.gov.

Effects of Bucillamine on Gene and Protein Expression

TargetEffectCell TypeConcentrationReference
Mrp2/MRP2 (mRNA)Significant dose-dependent increaseHuman HepG2 and murine Hepa 1-6 hepatoma cellsNot specified nih.gov
GCLC (mRNA)Significant dose-dependent increaseHuman HepG2 and murine Hepa 1-6 hepatoma cellsNot specified nih.gov
Mrp2/MRP2 (Protein)Significant increaseHuman HepG2 and murine Hepa 1-6 hepatoma cellsNot specified nih.gov
GCLC (Protein)Significant increaseHuman HepG2 and murine Hepa 1-6 hepatoma cellsNot specified nih.gov
VEGF (Production)Partial inhibitionHuman fibroblast-like synoviocytes10 to 100 microM (SA981) nih.gov
FGF Signaling PathwaySuppressionHuman fibroblast-like synovial cells10 and 100 microM nih.gov
Tight Junction Signaling PathwaySuppressionHuman fibroblast-like synovial cells10 and 100 microM nih.gov

Subcellular Localization of this compound

Detailed studies on the specific subcellular localization of this compound are limited. However, its known mechanisms of action provide strong indications of its presence and activity within various cellular compartments. As this compound is a thiol donor that actively participates in redox modulation and the restoration of glutathione levels, it is expected to be distributed throughout the cytoplasm where these processes predominantly occur nih.govnih.gov.

Furthermore, the ability of bucillamine to influence the activation of the transcription factor Nrf2 suggests a nuclear presence or at least an indirect effect on nuclear processes nih.gov. The translocation of Nrf2 to the nucleus is a critical step in the antioxidant response, and bucillamine's ability to promote this suggests that either bucillamine itself or its downstream signaling molecules must interact with pathways that culminate in the nucleus nih.gov. Studies have shown that the levels of nuclear Nrf2 are maximal at 3 hours and remain elevated at 6 hours following treatment with bucillamine and its metabolite in hepatoma cell lines nih.gov.

Redox Modulation by this compound in Cellular Systems

This compound, as a derivative of the potent thiol donor bucillamine, is fundamentally involved in modulating the cellular redox state. The antioxidant properties of bucillamine are central to its therapeutic effects and have been extensively studied nih.govresearchgate.net. It exerts its antioxidant activity through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the chelation of metal ions involved in oxidative stress nih.govnih.gov.

Bucillamine has been shown to be a potent antioxidant, with activity comparable to trolox and ascorbic acid nih.govresearchgate.net. However, its primary mode of antioxidant action is suggested to be through metal chelation, particularly of iron (II) and copper (II), which are known to catalyze the formation of highly reactive hydroxyl radicals nih.govresearchgate.net. In some contexts, particularly in the presence of copper, bucillamine can also contribute to the generation of ROS, which can induce apoptosis in certain cell types, suggesting a pro-oxidant role under specific conditions nih.gov.

A primary mechanism of redox modulation by bucillamine, and by extension this compound, is its profound effect on the intracellular glutathione (GSH) pool. Bucillamine is a cysteine derivative containing two donatable thiol groups, making it a highly efficient thiol donor for the replenishment of GSH nih.govwikipedia.org. It is reported to be approximately 16-fold more potent than N-acetylcysteine (NAC) as a thiol donor in vivo wikipedia.org.

Bucillamine enhances intracellular GSH levels through two principal pathways: by directly donating thiol groups to regenerate GSH from its oxidized form (GSSG), and by inducing the de novo synthesis of GSH nih.govnih.govnih.gov. Studies have demonstrated that bucillamine treatment significantly increases GSH levels in the liver and decreases levels of GSSG in both the liver and blood perfusate during oxidative stress nih.gov.

Furthermore, bucillamine and its metabolite, SA981, activate the transcription factor Nrf2, which in turn upregulates the expression of genes involved in GSH biosynthesis, such as the glutamate-cysteine ligase catalytic subunit (GCLC) nih.gov. This leads to a two- to three-fold increase in GSH content in hepatoma cell lines nih.gov. This dual action of both donating thiols and inducing synthesis makes bucillamine a powerful agent for restoring and maintaining cellular glutathione homeostasis.

Key Research Findings on Bucillamine's Redox Modulation and Glutathione Restoration

FindingExperimental SystemKey OutcomeReference
Induction of Glutathione BiosynthesisHuman HepG2 and murine Hepa 1-6 hepatoma cell linesIncreased mRNA and protein levels of GCLC and Mrp2/MRP2, leading to a 2- to 3-fold increase in GSH content. nih.gov
Replenishment of GlutathioneEx vivo models of I/R injury in liversSignificantly enhanced GSH levels in the liver and lowered GSSG levels in both liver and blood perfusate. nih.gov
Antioxidant ActivityIn vitro assaysPotent antioxidant activity, strong iron (II) and copper (II) chelator. nih.govresearchgate.net
Nrf2 ActivationHuman HepG2 and murine Hepa 1-6 hepatoma cell linesIncreased nuclear levels of the transcription factor Nrf2. nih.gov
Reactive Oxygen Species Scavenging

This compound, a dithiol compound, demonstrates complex interactions with reactive oxygen species (ROS). Its antioxidant properties have been evaluated through various assays. The compound effectively reduces the stable free radical diphenyl-2-picrylhydrazyl (DPPH), showing a potent antioxidant capacity comparable to standards like trolox and ascorbic acid. However, its direct scavenging activity against superoxide and hydroxyl radicals is considered low, with IC50 values in the millimolar range.

Conversely, some pharmacological actions of bucillamine are dependent on the generation of ROS, particularly in the presence of copper. In a human monocytic cell line (THP.1), bucillamine in concert with copper was found to induce apoptosis. This process was preceded by the generation of ROS and an increase in cell membrane permeability. The addition of catalase, an enzyme that decomposes hydrogen peroxide, rescued the cells from this bucillamine-mediated cell death, indicating that the generation of ROS is an essential component for the induction of apoptosis in this specific context. This suggests a dual role for the compound, acting as an antioxidant in some environments while promoting oxidative processes to achieve specific cellular outcomes in others.

Immunomodulatory Effects on Specific Cell Types

This compound exerts significant immunomodulatory effects by acting on various immune cells, thereby influencing both innate and adaptive immune responses.

This compound has been shown to modulate the function of both T-cells and B-cells. It directly inhibits B-cell function, suppressing the production of IgM irrespective of the presence of copper. This inhibitory action occurs during the initial stages of B-cell activation.

The compound also affects T-cell activity. In cultures of CD4+ T-cells, bucillamine suppressed the production of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). researchgate.net Furthermore, at a concentration of 64 μM, it significantly inhibited T-cell proliferation when stimulated via anti-CD3 plus anti-CD26 monoclonal antibodies. frontiersin.org However, this effect was not observed under anti-CD3 plus anti-CD28 co-stimulation, indicating a selective mechanism of action. frontiersin.org Studies comparing bucillamine to D-penicillamine suggest that bucillamine may preferentially target B-cell function, whereas D-penicillamine has a more marked effect on T-cells. nih.gov Additionally, bucillamine has been found to inhibit the transendothelial migration of activated T-cells, a process critical for immune cell trafficking to inflammation sites. frontiersin.org This is partly achieved by reducing the surface expression of the adhesion molecule CD44 on T-cells. frontiersin.org

A key immunomodulatory function of this compound is its ability to regulate cytokine production from immune cells. It has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. nih.gov This inhibition of NF-κB activation leads to a downstream reduction in the production of several pro-inflammatory cytokines.

In human monocytic leukemia cell lines (THP-1), bucillamine inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in a dose-dependent manner. nih.gov The inhibitory effect was observed to be stronger on TNF-α production compared to IL-6. nih.gov In T-cell cultures, bucillamine selectively inhibits type 1 T helper (Th1) cytokines, including IFN-γ and TNF-α, while having no inhibitory effect on type 2 T helper (Th2) cytokines like IL-4 and IL-5 under specific costimulatory conditions. frontiersin.org

Cell TypeCytokineEffect of BucillamineReference
CD4+ T-CellsIL-2Inhibition researchgate.netfrontiersin.org
CD4+ T-CellsIFN-γInhibition researchgate.netfrontiersin.org
Monocytic Cells (THP-1)TNF-αStrong Inhibition nih.gov
Monocytic Cells (THP-1)IL-1βInhibition nih.gov
Monocytic Cells (THP-1)IL-6Inhibition nih.gov
Monocytic Cells (THP-1)IL-8Inhibition nih.gov
T-CellsIL-4No Effect frontiersin.org
T-CellsIL-5No Effect frontiersin.org

This table summarizes the regulatory effects of Bucillamine on the production of various cytokines in different immune cell types based on in vitro studies.

This compound has been noted for its ability to inhibit neutrophil activation. Neutrophils are key players in the inflammatory response, and their activation can lead to tissue damage through the release of proteases and reactive oxygen species. While the precise mechanisms are still under investigation, the inhibition of NF-κB activation by bucillamine is a likely contributor, as this pathway is crucial for neutrophil-mediated inflammation. nih.govmdpi.com Furthermore, as a thiol-containing compound, its ability to scavenge reactive oxygen species such as hydrogen peroxide (H2O2) and hypochlorous acid (HOCl), which are produced by neutrophils, may also contribute to dampening the inflammatory response. nih.gov

Effects on Apoptotic Pathways in Cellular Models

This compound influences apoptotic pathways, with its effects being highly dependent on the cellular context and microenvironment. In a notable finding, bucillamine in the presence of copper induces apoptosis in the THP.1 human monocytic cell line. nih.gov This apoptotic process is dependent on the generation of reactive oxygen species. nih.gov

Mechanistically, bucillamine has been found to modulate the ratio of key proteins in the Bcl-2 family, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. Specifically, it can alter the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing programmed cell death. researchgate.netnih.gov This indicates that this compound can trigger apoptosis by shifting the cellular balance towards pro-apoptotic signals within specific cellular models.

Apoptotic Pathway ComponentRole in ApoptosisModulation by BucillamineReference
Reactive Oxygen Species (ROS)Induction (in presence of copper)Increased generation nih.gov
Bax/Bcl-2 RatioRegulation of mitochondrial pathwayModulated to favor apoptosis researchgate.net
Caspase CascadeExecution of apoptosisActivated (downstream of Bax/Bcl-2) researchgate.netnih.gov

This table outlines the key components of apoptotic pathways influenced by Bucillamine in specific cellular models.

Preclinical Pharmacological and Biological Studies of Bucillamine D6 in Research Models

In Vitro Efficacy and Potency Assessments of Bucillamine-d6

Initial assessments of this compound are conducted in controlled laboratory settings to determine its effects at the cellular and tissue level. These in vitro studies provide foundational data on the compound's mechanism of action and relative strength.

Cell-based assays are fundamental to confirming that this compound interacts with its intended molecular targets within a biological context. nuvisan.com These assays are designed to measure the functional consequences of the drug binding to its target, providing insights into its cellular activity. nih.gov For this compound, studies would be based on the known immunomodulatory effects of its non-deuterated counterpart, Bucillamine (B1668017), which is known to affect T-cell and B-cell function. nih.govnih.gov

Key assays would investigate the compound's ability to modulate immune cell responses. For instance, T-cells stimulated with anti-CD3 and anti-CD26 monoclonal antibodies in the presence of Bucillamine have shown significant inhibition of proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFNγ), Tumor necrosis factor-alpha (TNFα), and Interleukin-6 (IL-6). nih.gov Similar assays for this compound would be crucial to confirm its engagement with these pathways. Another important target engagement assay would involve measuring the inhibition of T-cell migration, a process that can be mediated by the reduced expression of adhesion molecules like CD44 on the T-cell surface. nih.gov

Table 1: Overview of Cell-Based Assays for this compound Target Engagement

Assay TypeCell TypeObjectiveKey Endpoint Measured
T-Cell Proliferation AssayHuman T-lymphocytesTo assess the inhibitory effect on immune cell proliferation.Reduction in T-cell count or proliferation markers.
Cytokine Production AssayHuman T-lymphocytes, B-lymphocytesTo measure the modulation of pro-inflammatory cytokine secretion.Levels of IL-2, IFNγ, TNFα, IL-6.
B-Cell Function AssayHuman B-lymphocytesTo evaluate the impact on antibody production.Inhibition of Immunoglobulin M (IgM) production.
Transendothelial Migration AssayHuman T-lymphocytes, Endothelial CellsTo determine the effect on T-cell migration across endothelial layers.Number of migrated T-cells.

To bridge the gap between single-cell assays and whole-organism studies, functional assays in more complex systems like isolated tissues or organoids are employed. nih.gov These models better represent the physiological environment and allow for the study of tissue-level responses. nih.govnih.gov For a compound like this compound, which has potential applications in inflammatory diseases, organoid models of tissues affected by such conditions (e.g., synovial organoids for rheumatoid arthritis) would be invaluable.

Functional assays in these systems could assess the ability of this compound to suppress inflammatory responses within a three-dimensional tissue structure. For example, after stimulating an organoid with inflammatory triggers, researchers could measure the secretion of inflammatory mediators and assess cellular health and function. nih.gov This provides a more quantitative and functional assessment of the compound's activity in a human-relevant context. nih.gov

A primary goal of developing a deuterated compound is to potentially improve upon the properties of the parent molecule. Therefore, direct comparative studies are essential. The potency of this compound would be rigorously compared to that of non-deuterated Bucillamine. Such studies often reveal differences in efficacy that may arise from altered metabolic stability due to the "kinetic isotope effect."

While direct comparative data for this compound is emerging, a template for such a comparison can be seen in studies comparing Bucillamine with another analogue, D-penicillamine. Research has shown that these two compounds have different primary targets; Bucillamine-ID (an intramolecular disulfide form) more potently suppresses B-cell IgM production, while D-penicillamine more markedly suppresses T-cell IFNγ production. nih.gov A similar comparative analysis for this compound would be performed to determine if deuteration alters its potency or target preference relative to Bucillamine.

Table 2: Illustrative Framework for Comparative Potency Analysis

Functional EndpointThis compound (Hypothetical IC50)Bucillamine (Non-Deuterated) (Hypothetical IC50)Potency Ratio (Bucillamine/Bucillamine-d6)
Inhibition of T-Cell IFNγ ProductionValue in µM/nMValue in µM/nMCalculated Ratio
Inhibition of B-Cell IgM ProductionValue in µM/nMValue in µM/nMCalculated Ratio
Inhibition of TNFα ProductionValue in µM/nMValue in µM/nMCalculated Ratio

In Vivo Pharmacological Investigations of this compound in Animal Models

Following promising in vitro results, this compound is advanced to in vivo studies using animal models. These investigations are critical for evaluating the compound's efficacy and mechanism of action within a complex, living system. pharmaron.com

To assess therapeutic potential, this compound would be tested in established animal models of relevant human diseases. pharmaron.com Given Bucillamine's use in rheumatoid arthritis, a common model would be collagen-induced arthritis in rodents. nih.gov In such studies, researchers would evaluate the ability of this compound to reduce clinical signs of the disease, such as joint swelling, inflammation, and damage.

The focus of these exploratory studies is mechanistic. Beyond clinical scoring, tissue samples would be analyzed to understand how the compound works. This includes histological examination of joints to assess immune cell infiltration and cartilage integrity, as well as measuring the levels of inflammatory cytokines and other disease-related molecules in the blood and affected tissues. Non-human primate models may also be used for more complex studies of disease pathogenesis and immune response. nih.govnih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and produced a biological effect. researchgate.net Identifying and validating these biomarkers is a key part of in vivo studies. nih.gov For this compound, potential PD biomarkers could include the same molecules measured in vitro, such as pro-inflammatory cytokines (TNFα, IL-6) and immunoglobulins. nih.govnih.gov Clinical markers like C-reactive protein (CRP) and rheumatoid factor, which are relevant in human rheumatoid arthritis, would also be monitored in animal models. nih.gov

These studies aim to establish a clear relationship between the dose of this compound administered, the concentration of the drug in the body, and the magnitude of the biological response measured by the biomarker. youtube.com Validated PD biomarkers can demonstrate target engagement in living systems and are invaluable for guiding the design of subsequent clinical trials. researchgate.net

Dose-Response Relationships in Animal Models for this compound (mechanistic, not clinical)

A thorough search of scientific databases and research publications has not yielded any specific studies that delineate the dose-response relationships of this compound in animal models for mechanistic evaluation. Research into the dose-dependent effects of a deuterated compound like this compound would be crucial to understanding how the isotopic substitution affects its pharmacodynamic and pharmacokinetic properties, potentially influencing its mechanism of action at a molecular level. However, at present, no such data has been published.

Comparative Studies with Unlabeled Bucillamine in Preclinical Models

Similarly, there is a significant gap in the available literature regarding direct comparative studies of this compound and unlabeled Bucillamine in preclinical models. Such studies would be instrumental in elucidating any potential advantages conferred by the deuterium (B1214612) substitution, such as altered metabolic stability, which could lead to an improved therapeutic profile. The lack of this comparative data means that any potential differences in efficacy, potency, or duration of action between the two compounds in a preclinical setting are yet to be determined.

Given the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables related to its preclinical pharmacological and biological properties. The scientific community awaits future research that may shed light on the unique characteristics of this deuterated compound.

Analytical Methodologies for Characterization and Quantification of Bucillamine D6 in Research Matrices

Spectroscopic Characterization Techniques for Bucillamine-d6

Spectroscopic methods are fundamental in the structural analysis of this compound, confirming its identity and the successful incorporation of deuterium (B1214612) atoms. These techniques provide detailed information on the molecular structure, isotopic purity, and vibrational characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Specifically, ¹H NMR (Proton NMR) is used to confirm the degree and location of deuterium incorporation. nih.gov In a deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished in the ¹H NMR spectrum. umich.eduresearchgate.net The level of deuterium incorporation can be precisely calculated by comparing the integration of the remaining proton signals against a known internal standard. nih.gov

For this compound, where the six protons of the two methyl groups in the 2-methylpropionyl moiety are replaced, the ¹H NMR spectrum would show a distinct absence of the singlet or doublet that typically represents these methyl protons in the unlabeled Bucillamine (B1668017). ²H NMR (Deuterium NMR) can also be employed to directly observe the deuterium nuclei, providing complementary information about the labeled sites.

Table 1: Hypothetical ¹H NMR Data Comparison for Bucillamine vs. This compound

Assignment Bucillamine (Expected δ, ppm) This compound (Expected δ, ppm) Comment
Methyl Protons (-C(CD₃)₂)~1.4 - 1.6Signal absent/significantly reducedConfirms successful deuterium incorporation at the target site.
Methine Proton (-CH-)~4.5 - 4.7~4.5 - 4.7Signal remains, serving as an internal reference point.
Methylene Protons (-CH₂-)~3.0 - 3.3~3.0 - 3.3Signal remains, confirming the integrity of the cysteine backbone.
Thiol Protons (-SH)VariableVariableThese are exchangeable protons and may or may not be observed.
Carboxyl Proton (-COOH)VariableVariableThis is an exchangeable proton and often not observed.

Note: Chemical shifts (δ) are hypothetical and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications for this compound and Metabolites

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound and for its quantification in biological matrices. The primary advantage of using a deuterated standard is the mass shift it provides. This compound will have a molecular weight that is 6 Daltons higher than its non-deuterated counterpart. This mass difference allows it to be used as an ideal internal standard in isotope dilution mass spectrometry assays for the accurate quantification of Bucillamine.

When coupled with liquid chromatography (LC-MS/MS), this method offers high sensitivity and selectivity. nih.gov In such assays, the sample is spiked with a known amount of this compound. Both the analyte (Bucillamine) and the internal standard (this compound) are monitored by the mass spectrometer. Because of their near-identical physicochemical properties, any sample loss during preparation or ionization variance in the MS source affects both compounds equally, leading to highly accurate quantification. nih.govresearchgate.net

Furthermore, MS is a powerful tool for studying the metabolism of Bucillamine. nih.gov By administering this compound, researchers can track the metabolic fate of the drug. Metabolites that retain the deuterated fragment will be easily distinguishable from endogenous molecules by their characteristic mass shift, aiding in the identification of metabolic pathways such as oxidation or conjugation. nih.gov

Table 2: Expected Mass-to-Charge (m/z) Ratios for Bucillamine and this compound in Mass Spectrometry

Compound Ion Expected m/z Notes
Bucillamine[M+H]⁺224.06Protonated parent molecule.
This compound[M+H]⁺230.09Parent molecule with 6 deuterium atoms, showing a +6 Da shift.
BucillamineFragment 1VariesFragmentation pattern depends on MS/MS conditions.
This compoundFragment 1 (deuterated)Varies (+6 Da if fragment retains label)Fragments containing the deuterated moiety will also exhibit a mass shift.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint of a compound. mdpi.com These methods are sensitive to changes in bond vibrations resulting from isotopic substitution. The primary application for this compound analysis is the identification of the carbon-deuterium (C-D) bond vibrations, which occur at a lower frequency (wavenumber) compared to the corresponding carbon-hydrogen (C-H) bond vibrations due to the heavier mass of deuterium.

A Fourier Transform Infrared (FT-IR) spectrometric method has been developed for the direct measurement of bucillamine. researchgate.net This principle can be extended to this compound. For instance, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. In this compound, new bands corresponding to C-D stretching would be expected to appear in the 2100-2250 cm⁻¹ region. The disappearance of the C-H bending vibrations and the appearance of new C-D bending vibrations at lower wavenumbers would further confirm deuteration.

Raman spectroscopy offers similar advantages and can be particularly useful for analyzing samples in aqueous solutions. nih.gov It is a non-destructive technique that provides detailed information about molecular structure and can be used to quantify drug concentrations. mdpi.com The distinct vibrational signature of the C-D bonds in this compound would allow for its specific detection and characterization. nih.govarxiv.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for IR/Raman Spectroscopy

Vibrational Mode C-H Bond (Approx. cm⁻¹) C-D Bond (Approx. cm⁻¹) Spectroscopic Significance
Stretching2850 - 30002100 - 2250Appearance of C-D stretch is a clear marker of deuteration.
Bending (Scissoring/Rocking)1350 - 1470~950 - 1100Shift to lower wavenumbers confirms isotopic substitution.

Chromatographic Separation Techniques for this compound

Chromatography is essential for isolating this compound from complex mixtures, such as biological fluids or reaction matrices, prior to its detection and quantification. The choice of technique depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Bucillamine and its deuterated analogue in research and clinical settings. nih.gov Given that this compound shares nearly identical chromatographic properties with unlabeled Bucillamine, methods developed for the parent drug are directly applicable. nih.govsciencepublishinggroup.comajpaonline.com

A typical method involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. researchgate.net A C18 stationary phase is commonly used, providing good retention and separation for polar compounds like Bucillamine. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and sharp peak shapes within a short analysis time. nih.gov

Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS), as discussed previously. nih.gov

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column C18, 2.1 x 50 mm, < 5 µm particle sizeProvides efficient separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic AcidAqueous component; acid improves peak shape and ionization for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for eluting the analyte.
Flow Rate 0.2 - 0.5 mL/minOptimized for column dimensions and desired separation speed.
Gradient 5% B to 95% B over 5 minutesEnsures elution of all components with good resolution.
Injection Volume 5 - 20 µLDependent on sample concentration and instrument sensitivity.
Detector Tandem Mass Spectrometer (MS/MS)Provides high selectivity and sensitivity for quantification.

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful separation technique, but it is generally restricted to thermally stable and volatile compounds. mdpi.com this compound, like its parent compound, is a polar, non-volatile molecule containing carboxylic acid and thiol functional groups. Therefore, direct analysis by GC is not feasible.

To utilize GC, this compound must first undergo a derivatization process to convert it into a more volatile and thermally stable analogue. mdpi.com This typically involves reacting the acidic (carboxylic acid, thiol) and basic (amine) functional groups with a derivatizing agent. Common approaches include:

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (TMS) groups.

Esterification/Acylation: Converting the carboxylic acid to an ester and acylating the amine and thiol groups.

Once derivatized, the compound can be separated on a GC column, often a non-polar capillary column like a DB-5MS. mdpi.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which provides structural information based on the fragmentation pattern of the derivative. nih.govresearchgate.net

Table 5: Hypothetical GC-MS Method for Derivatized this compound

Parameter Typical Condition Purpose
Derivatization Silylation with BSTFAIncreases volatility and thermal stability for GC analysis.
Column DB-5MS (or similar), 30 m x 0.25 mm IDStandard non-polar column for separating a wide range of derivatives.
Carrier Gas HeliumInert gas to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program Start at 100 °C, ramp to 300 °CTemperature gradient to separate compounds based on boiling points.
Detector Mass Spectrometer (MS)Allows for identification based on mass and fragmentation patterns.

Quantitative Bioanalytical Methods for this compound in Biological Research Samples

The precise quantification of this compound in complex biological matrices is fundamental to its application in pharmacokinetic and metabolic studies. As an isotopically labeled analogue of Bucillamine, this compound is most commonly employed as an internal standard to ensure the accuracy and reliability of quantitative assays for the parent drug. pharmaffiliates.com The methods used for its detection and quantification must be highly sensitive, specific, and reproducible. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost technique for this purpose, offering unparalleled specificity and sensitivity. researchgate.net The development of robust bioanalytical methods involves rigorous validation to ensure that measurements are accurate and unaffected by the complex nature of biological samples such as plasma, blood, or tissue homogenates. nih.gov

LC-MS/MS Method Validation for this compound in In Vitro and In Vivo Matrices

The validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is a critical process that demonstrates the reliability and suitability of the analytical procedure for its intended use. For this compound, which primarily serves as an internal standard for the quantification of Bucillamine, the validation process ensures the integrity of the entire analytical run. Key validation parameters include linearity, precision, accuracy, selectivity, and stability.

A typical LC-MS/MS method for the parent compound, Bucillamine, which would utilize this compound as an internal standard, involves several key steps. The sulfhydryl group of the analyte is often derivatized to enhance stability and chromatographic performance. nih.gov Samples are then processed, commonly through protein precipitation, followed by separation on a C18 analytical column. nih.gov

Validation of such methods demonstrates performance across a defined concentration range. For instance, a validated method for Bucillamine in human blood showed a quadratic relationship over a concentration range of 0.4–40 µg/mL with a high correlation value (r ≥ 0.9966). nih.gov The accuracy and precision are assessed at multiple concentration levels (low, medium, and high). Inter-batch precision (variability between different analytical runs) and intra-batch precision (variability within the same run) are evaluated, with acceptance criteria typically requiring the coefficient of variation (%CV) to be within ±15%. nih.gov Similarly, accuracy should fall within 85-115% of the nominal concentration. nih.gov

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, potentially leading to inaccurate results. researchgate.netnih.gov Therefore, a crucial part of validation is the thorough evaluation of matrix effects to ensure that the method is specific and reliable across different sources of biological matrices. researchgate.net

Table 1: Example LC-MS/MS Validation Parameters for Bucillamine Analysis

Validation Parameter Specification Result
Linearity Range 0.4–40 µg/mL Correlation (r) ≥ 0.9966
Intra-batch Precision (%CV) Low QC: 7.7% Medium QC: 5.4%
High QC: 2.7%
Intra-batch Accuracy (%) Low QC: 105.1% Medium QC: 111.9%
High QC: 113.2%
Inter-batch Precision (%CV) Low QC: 8.1% Medium QC: 8.4%
High QC: 7.3%
Inter-batch Accuracy (%) Low QC: 113.3% Medium QC: 104.9%
High QC: 103.9%

This table is based on data for the parent compound, Bucillamine, which represents a typical application for this compound as an internal standard. nih.gov

Isotopic Dilution Mass Spectrometry for Precise Quantification of this compound

Isotopic Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. nih.gov this compound serves as an ideal internal standard because it is chemically identical to the unlabeled Bucillamine, meaning it behaves in the exact same manner during sample extraction, derivatization, chromatographic separation, and ionization in the mass spectrometer. researchgate.netmdpi.com

The key principle of IDMS is that any sample loss or variability during the analytical process will affect both the analyte and the isotopic standard to the same extent. researchgate.net The mass spectrometer can differentiate between the unlabeled analyte and the heavier, deuterium-labeled this compound based on their mass-to-charge ratio (m/z). Quantification is then based on the measured ratio of the signal from the endogenous analyte to the signal from the known amount of the added isotopic standard. nih.gov This ratiometric measurement corrects for variations in sample preparation and matrix effects, leading to highly reliable and reproducible results. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for ion suppression or enhancement, which is a common issue in LC-MS/MS analysis of complex biological fluids. researchgate.net

Radiometric and Isotope-Tracing Techniques (e.g., using additional labels for tracking)

Beyond its role as an internal standard in quantitative analysis, isotopically labeled compounds like this compound have potential applications in isotope tracing studies to investigate metabolic pathways. nih.gov Isotope tracing involves introducing a labeled compound (a "tracer") into a biological system and tracking the incorporation of the isotopic label into downstream metabolites. nih.gov This allows researchers to map metabolic fluxes and understand how nutrients and drugs are processed by cells. nih.gov

While deuterium (²H) labels like that in this compound can be used for tracing, studies often employ heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) for tracking the core molecular backbone through metabolic networks. nih.gov The general workflow for an isotope tracing experiment involves three main steps: sample preparation, measurement of the metabolome (typically by mass spectrometry), and data analysis. nih.gov The goal is to determine the extent of label incorporation into various molecules over time, which provides insight into the activity of specific biochemical pathways. nih.gov

In the context of this compound, a tracing study could theoretically be designed to follow the fate of the deuterium atoms, although this is less common than tracing carbon or nitrogen backbones. Such a study would require high-resolution mass spectrometry to distinguish the labeled species from others with similar masses. nih.gov By tracking the appearance of the deuterium label in Bucillamine metabolites, researchers could gain insights into the specific biotransformation reactions the drug undergoes in vivo.

Computational and Theoretical Investigations of Bucillamine D6

Molecular Docking and Dynamics Simulations for Bucillamine-d6

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Ligand-Protein Interaction Modeling of this compound

Ligand-protein interaction modeling predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. For Bucillamine (B1668017), computational studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. researchgate.netnih.gov In these simulations, Bucillamine was docked into the active site of Mpro (PDB ID: 6LU7) to identify key interactions. nih.gov

Theoretically, a similar study for this compound would be expected to yield nearly identical binding poses and affinities. The substitution of hydrogen with deuterium (B1214612) does not alter the molecule's charge or steric profile in a way that would significantly change its primary binding interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com The primary interactions for Bucillamine with Mpro's active site residues would likely be conserved with this compound.

Table 1: Theoretical Key Ligand-Protein Interactions for this compound with SARS-CoV-2 Mpro

Interaction Type Potential Interacting Residue Atom(s) on this compound Involved
Hydrogen Bond Cys145 Thiol group (-SH)
Hydrogen Bond His41 Carbonyl oxygen (C=O)
Hydrophobic Met165 Methyl groups

This table is a theoretical representation based on studies of the non-deuterated parent compound.

Conformational Analysis of this compound

Conformational analysis, often performed using molecular dynamics simulations, investigates the different spatial arrangements (conformations) a molecule can adopt and their relative energies. An MD simulation of a this compound-protein complex would model the movements of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. nih.gov

Electronic Structure and Reactivity Predictions for this compound

The electronic structure of a molecule is determined by the arrangement of its electrons. DFT studies on Bucillamine have included the calculation of its molecular electrostatic potential (ESP) to identify chemically active atoms and frontier molecular orbitals (HOMO and LUMO) to understand charge transfer capabilities. nih.gov

For this compound, the electronic structure would be virtually identical to that of Bucillamine. Isotopic substitution does not change the electron distribution or the potential energy surface of the molecule. princeton.edu Therefore, predictions of reactivity based on electronic properties, such as which atoms are most likely to engage in chemical reactions, would remain the same. The two thiol groups are the primary sites of chemical activity for both Bucillamine and its deuterated analogue.

Isotope Effects on Reaction Kinetics and Thermodynamics

The key difference between Bucillamine and this compound lies in the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. nih.gov This effect arises because the heavier isotope forms a stronger covalent bond, with a lower zero-point vibrational energy. princeton.edu Consequently, more energy is required to break a bond to deuterium (e.g., C-D) than to hydrogen (C-H).

This principle is the primary rationale for developing deuterated drugs. ingenza.com Many drugs are cleared from the body via metabolic oxidation by cytochrome P450 (CYP) enzymes, a process that often involves the rate-determining cleavage of a C-H bond. nih.gov By replacing the hydrogen atoms at the site of metabolism with deuterium, the rate of this metabolic reaction can be slowed significantly. ingenza.com While specific experimental or computational data on the KIE for this compound is not available, it is hypothesized that its deuteration would lead to a reduced rate of metabolic degradation compared to Bucillamine, potentially increasing its biological half-life. ingenza.com

Table 2: Theoretical Kinetic Parameters for Bucillamine vs. This compound Metabolism

Compound Metabolic Reaction Relative Rate Constant (k) Expected Half-life
Bucillamine CYP-mediated oxidation k_H Standard

This table represents a theoretical application of the kinetic isotope effect.

In Silico Prediction of Metabolic Pathways for this compound

In silico tools are widely used to predict the metabolic fate of drug candidates. jocpr.comnews-medical.net These models use algorithms and databases of known metabolic reactions to forecast how a compound will be transformed in the body, which enzymes are involved (e.g., specific CYPs), and what metabolites will be formed. simulations-plus.com

Metabolism and Pharmacokinetics of Bucillamine D6 in Research Models

Metabolic Fate of Bucillamine-d6 in In Vitro Systems

In vitro studies using systems such as liver microsomes and hepatocytes are crucial for understanding the metabolic pathways of drug candidates. frontiersin.org These systems contain the primary enzymes responsible for drug metabolism and allow for the identification of metabolites and the elucidation of metabolic pathways in a controlled environment.

Identification of Deuterated Metabolites of this compound

The metabolism of the parent compound, Bucillamine (B1668017), involves the formation of a disulfide compound (SA981) through the intramolecular binding of its two sulfhydryl groups. nih.gov This metabolite has been shown to be pharmacologically active. nih.gov For this compound, the metabolic profile is expected to be similar, leading to the formation of deuterated versions of Bucillamine metabolites.

While specific studies detailing the full metabolite profile of this compound are not extensively available in the public domain, the principles of drug metabolism suggest that the deuteration would likely result in metabolites that retain the deuterium (B1214612) labels. The primary metabolic pathways for Bucillamine, and by extension this compound, are anticipated to involve oxidation and conjugation reactions.

Table 1: Anticipated Deuterated Metabolites of this compound

Parent CompoundAnticipated Deuterated MetaboliteMetabolic Reaction
This compoundThis compound disulfide (SA981-d6)Intramolecular disulfide bond formation
This compoundS-methyl-Bucillamine-d6S-methylation
This compoundThis compound sulfenic acidOxidation

Enzyme Systems Involved in this compound Metabolism (e.g., CYP, UGT)

The metabolism of most drugs occurs in two phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. genomind.com Phase II reactions involve the conjugation of these groups with endogenous molecules, a process often catalyzed by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion. genomind.comnih.gov

The specific CYP and UGT isozymes involved in Bucillamine metabolism have not been fully elucidated in publicly available literature. However, given its structure, it is plausible that various CYP enzymes could be involved in its oxidative metabolism. nih.govclinpgx.org The sulfhydryl groups of Bucillamine could also be substrates for conjugation reactions. The deuteration in this compound can influence the rate of metabolism by these enzyme systems. If the C-D bond is broken in the rate-determining step of a metabolic reaction, a slower rate of metabolism is expected compared to the C-H bond in the non-deuterated parent drug. nih.gov

Pharmacokinetic Profiles of this compound in Non-Human Organisms

Pharmacokinetic studies in animal models are essential for predicting a drug's behavior in humans. nih.gov These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Absorption, Distribution, and Excretion (ADE) Studies of this compound

The absorption of a drug can occur through various routes, with the gastrointestinal tract being the most common for orally administered drugs. msdvetmanual.comveteriankey.com Distribution throughout the body is primarily via the bloodstream, and excretion, mainly through the kidneys and liver, eliminates the drug and its metabolites from the body. msdvetmanual.commerckvetmanual.com

For Bucillamine, it is known to be metabolized quickly and transferred to synovial fluid. nih.gov Studies on radiolabeled enzalutamide (B1683756) in rats and dogs showed rapid oral absorption and distribution to various tissues, with elimination primarily through metabolism. nih.gov While specific ADE data for this compound is limited, it is anticipated to follow a similar pattern to the parent compound, with potential modifications in the rate and extent of these processes due to the deuterium isotope effect.

Deuterium Kinetic Isotope Effects on Bucillamine Pharmacokinetics

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which may alter the pharmacokinetic properties of a drug. nih.govuspto.gov This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a drug's metabolism. nih.gov By slowing down this metabolic step, deuteration can lead to increased systemic exposure (AUC), a longer half-life (t½), and potentially a reduced dosing frequency. uspto.govnih.gov

The successful application of deuteration to improve pharmacokinetics depends on a thorough understanding of the drug's metabolic and systemic clearance mechanisms. nih.govresearchgate.netsemanticscholar.org For instance, deuteration of ivacaftor (B1684365) analogs resulted in increased metabolic stability in in vitro assays and a longer half-life in a clinical study. researchgate.net

Table 2: Potential Pharmacokinetic Changes due to Deuterium Isotope Effect on this compound

Pharmacokinetic ParameterPotential Change with this compoundRationale
Half-life (t½)IncreasedSlower rate of metabolism due to the stronger C-D bond.
Area Under the Curve (AUC)IncreasedReduced clearance leads to greater overall drug exposure.
Maximum Concentration (Cmax)May Increase or Remain UnchangedDependent on the balance between absorption and elimination rates.
Clearance (CL)DecreasedSlower metabolic breakdown by enzymes like CYPs.

Tissue Distribution of this compound in Animal Models

Following absorption, a drug distributes to various tissues and organs. msdvetmanual.com The extent of distribution depends on factors like blood flow, tissue permeability, and binding to plasma and tissue proteins. nih.gov Studies on other compounds in rats have shown distribution to tissues such as the liver, fat, and adrenal glands. nih.gov Species differences in tissue distribution are also a critical consideration in preclinical studies. nih.gov For Bucillamine, a key site of action is the synovial fluid in joints. nih.gov It is expected that this compound would also distribute to the synovial fluid, where it can exert its therapeutic effects. The altered metabolic profile of this compound could potentially lead to different concentrations or a longer residence time in target tissues compared to its non-deuterated counterpart.

Lack of Publicly Available Data Prevents a Detailed Analysis of this compound Mass Balance

A thorough review of available scientific literature reveals a significant gap in the understanding of the metabolism and pharmacokinetics of this compound, specifically concerning mass balance studies. At present, there are no publicly accessible research findings, detailed studies, or data tables that would permit a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in research models.

Mass balance studies are critical in the development of new chemical entities, providing a quantitative account of how a substance is processed by and eliminated from the body. These studies typically involve the use of a radiolabeled version of the compound to track its path and fate. While Bucillamine, the parent compound of this compound, has been the subject of various pharmacological studies, specific data on its mass balance, including the proportions of the administered dose excreted through urine and feces and the identification of all major metabolites, are not available in the public domain.

One study has indicated that Bucillamine is rapidly metabolized to a disulfide compound, SA981. However, this information is not sufficient to construct a detailed mass balance profile. Key quantitative data, such as the percentage of the dose recovered in excreta and the relative abundance of different metabolites, remain unpublished.

The deuterated form, this compound, is a stable isotope-labeled version of Bucillamine, often used as an internal standard in analytical studies. While its chemical properties are nearly identical to Bucillamine, specific ADME studies on this compound would still be required to confirm its metabolic fate and excretion profile.

Without access to foundational data from dedicated mass balance studies, any attempt to generate a detailed and scientifically accurate article on this specific topic, as per the requested outline, would be speculative and would not meet the required standards of scientific rigor. The creation of informative data tables is likewise impossible without the underlying quantitative results from such research.

Therefore, until dedicated mass balance studies for Bucillamine or this compound are conducted and the results are published, a comprehensive and authoritative article on the "," with a focus on "Mass Balance Studies of this compound," cannot be produced.

Research on Derivatives and Analogues of Bucillamine D6

Synthesis of Novel Deuterated Bucillamine (B1668017) Analogues

There is no publicly available information detailing the synthesis of novel deuterated analogues of Bucillamine. Research in this area would likely involve multi-step synthetic pathways to introduce deuterium (B1214612) at specific molecular positions beyond the six deuterium atoms present in Bucillamine-d6. The goal of such synthetic efforts would be to create a library of new chemical entities for subsequent biological evaluation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Due to the absence of synthesized deuterated analogues of this compound, no structure-activity relationship (SAR) studies have been reported. SAR studies are crucial for understanding how specific structural modifications to a molecule affect its biological activity. Such studies on this compound derivatives would be essential to identify which structural features are critical for its therapeutic effects and to guide the design of more potent or selective compounds.

Mechanistic Insights from Modified this compound Structures

Similarly, without a portfolio of modified this compound structures and corresponding activity data, no mechanistic insights can be drawn. Investigating how different deuterated and non-deuterated analogues interact with biological targets could provide a deeper understanding of Bucillamine's mechanism of action and how isotopic substitution might influence it.

Future Research Directions and Emerging Paradigms for Bucillamine D6

Integration of Omics Technologies with Bucillamine-d6 Research

The advancement of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offers a system-level view of biological processes. The integration of these platforms with this compound research can provide unprecedented insight into the compound's mechanism of action and its effects on cellular networks. Deuterated compounds are vital tools in these fields, particularly in mass spectrometry-based analyses. nih.gov

In metabolomics , which involves the comprehensive study of metabolites in a biological system, this compound is invaluable. Stable isotope-labeled compounds are frequently used as internal standards to improve the accuracy of quantification by correcting for matrix effects during mass spectrometry analysis. nih.gov Future studies can use this compound to precisely quantify the parent drug and its metabolites in complex biological samples like plasma and tissue. nih.gov Furthermore, this compound can be used as a tracer in stable isotope tracer studies to map the metabolic fate of bucillamine (B1668017) and understand its influence on endogenous metabolic pathways, such as glutathione synthesis and redox balance. patsnap.comprosciento.com

In proteomics , research can be designed to identify the protein targets of bucillamine. While the drug's interaction with glutathione is known, its two reactive thiol groups suggest it may interact with a wider range of proteins. wikipedia.org By using this compound in conjunction with chemical proteomics techniques, researchers could potentially identify and quantify proteins that are covalently modified by the drug, shedding light on its broader mechanism of action.

The table below summarizes the potential applications of this compound across various omics fields.

Omics TechnologyApplication of this compoundResearch Goal
Metabolomics Internal Standard for LC-MS/MSAccurate quantification of Bucillamine and its metabolites in biological fluids.
Metabolic TracerTo track the biotransformation and pathway perturbations caused by Bucillamine.
Proteomics Affinity-Based ProbesIdentification of direct protein binding partners and targets of Bucillamine.
Transcriptomics -While not used directly, data from metabolomic/proteomic studies using this compound can be correlated with gene expression changes to build a comprehensive mechanistic model.

Advanced Imaging Techniques for Tracing this compound in Research Models

Visualizing the biodistribution, target engagement, and pharmacokinetics of a drug in vivo is crucial for development. Advanced imaging techniques provide a non-invasive window into these processes. Isotope-labeled compounds are fundamental to many of these modalities. sciencelearn.org.nz

While techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) require radioactive isotopes, the principles of isotopic labeling are central. sciencelearn.org.nznih.gov An emerging and relevant technology for a stable isotope-labeled compound like this compound is Deuterium (B1214612) Metabolic Imaging (DMI) . DMI is a non-radioactive magnetic resonance imaging (MRI) based method that can detect the signal from deuterated compounds administered to a subject. mdpi.com This allows for the non-invasive, real-time imaging of the metabolism of a deuterated substrate. mdpi.com

Future research could employ DMI with this compound in preclinical models to:

Visualize Biodistribution : Track the accumulation of this compound in specific organs and tissues, which is particularly relevant for its applications in protecting transplanted organs from reperfusion injury or reaching the central nervous system after nerve agent exposure. nih.govclinicaltrialvanguard.com

Monitor Metabolic Fate : Observe the conversion of this compound into its metabolites in real-time, providing spatial and temporal information that complements mass spectrometry-based methods. mdpi.com

The table below outlines potential imaging applications for isotopically labeled Bucillamine.

Imaging ModalityIsotope TypePotential ApplicationInformation Gained
Deuterium Metabolic Imaging (DMI) Stable (Deuterium)Tracing this compound in preclinical models.Real-time, non-radioactive visualization of drug distribution and metabolism. mdpi.com
PET / SPECT Radioactive (e.g., Carbon-11, Fluorine-18)Requires synthesis of a radiolabeled version of Bucillamine.Highly sensitive, quantitative whole-body imaging of drug distribution and target site accumulation. sciencelearn.org.nzwikipedia.org

Development of Novel Research Tools Utilizing this compound

The most immediate and established future direction for this compound is its use as a critical research tool for analytical chemistry, specifically in pharmacokinetic (PK) and drug metabolism studies.

The "gold standard" for quantifying small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgnih.gov The accuracy of these assays relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.net this compound is an ideal SIL-IS for the quantification of bucillamine. It is chemically identical to the parent compound, meaning it has the same extraction recovery and ionization efficiency in the mass spectrometer. nih.gov However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled drug by the detector. nih.gov

The use of this compound as an internal standard will be essential for:

Clinical Pharmacokinetic Studies : Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of bucillamine in human trials.

Preclinical Research : Enabling precise quantification in animal models to correlate drug exposure with efficacy and to support toxicology assessments.

Metabolite Identification : Assisting in the structural elucidation of metabolites by comparing their fragmentation patterns with that of the deuterated parent drug.

The following table details the properties of this compound that make it an effective research tool.

PropertyDescriptionAdvantage in Research
Increased Mass Six hydrogen atoms are replaced by deuterium, increasing the molecular weight.Allows differentiation from the unlabeled analyte in a mass spectrometer. nih.gov
Chemical Equivalence Behaves identically to Bucillamine during sample preparation and chromatography.Compensates for variations in sample extraction, handling, and instrument response, ensuring high accuracy and precision. nih.govresearchgate.net
Stability The carbon-deuterium bond is stronger than the carbon-hydrogen bond.Provides a stable, reliable standard for quantitative assays.

Addressing Unanswered Questions in this compound Mechanistic Research

Despite decades of use, the complete mechanistic picture for bucillamine remains an active area of investigation. patsnap.com Its characterization as a thiol donor, antioxidant, and anti-inflammatory agent is well-established, but finer details are lacking. wikipedia.orgpatsnap.comnih.gov this compound is a key tool that can help address these outstanding questions.

Key Unanswered Questions:

What is the full spectrum of its direct molecular targets? Beyond replenishing glutathione, the two thiol groups may interact with numerous other proteins and signaling molecules. One study suggests its antioxidant properties may stem more from metal chelation (iron and copper) than direct free radical scavenging. nih.govresearchgate.net

How does it precisely modulate immune cell function? Bucillamine is known to inhibit T-cell proliferation and the production of pro-inflammatory cytokines, but the upstream signaling pathways it affects are not fully elucidated. patsnap.com

What is the mechanism of action in novel therapeutic areas? In the context of nerve agent exposure, research is exploring its ability to protect GABA(A) receptors. biospace.comclinicaltrialvanguard.com For viral infections like COVID-19, studies suggest it may interfere with the binding of the viral spike protein to cellular receptors. biospace.compsychedelicalpha.comfdareporter.com The specific molecular interactions driving these effects need to be confirmed.

This compound can be instrumental in answering these questions. By enabling robust and quantitative analytical methods (as described in 9.3), researchers can confidently measure the concentration of bucillamine in different cellular compartments and correlate it with downstream effects. Using this compound in metabolomics and proteomics studies (9.1) can map pathway perturbations and identify binding partners, providing a clearer picture of its system-wide impact. Finally, employing advanced imaging concepts (9.2) can confirm whether the drug reaches and engages its targets in relevant tissues in vivo.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing experiments to assess Bucillamine-d6’s pharmacokinetic profile in preclinical models?

  • Methodological Answer : Begin by aligning the experimental design with the research aim (e.g., quantifying absorption, distribution, or clearance). Use deuterium-specific analytical techniques (e.g., LC-MS/MS) to distinguish this compound from its non-deuterated form. Ensure dose selection reflects isotopic dilution effects, and include control groups to account for endogenous thiol interference. Validate assays using spiked matrices (e.g., plasma, tissue homogenates) to confirm recovery rates and limit of detection .
  • Key Steps :

Define pharmacokinetic parameters (e.g., AUC, half-life).

Select species/strain with metabolic pathways relevant to human analogs.

Incorporate stability checks for deuterium retention under physiological conditions.

Q. How can researchers optimize analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer : Prioritize techniques that resolve isotopic splitting, such as high-resolution mass spectrometry (HRMS) coupled with reverse-phase chromatography. Calibrate instruments using deuterated internal standards to mitigate matrix effects. For tissue samples, employ homogenization protocols that preserve deuterium labeling (e.g., avoid excessive sonication heat). Cross-validate results with NMR to confirm structural integrity .
  • Validation Criteria :

  • Precision (intra-day/inter-day CV <15%).
  • Accuracy (85–115% recovery).
  • Specificity (no co-elution with metabolites).

Q. What stability studies are essential for ensuring this compound’s reliability in long-term experiments?

  • Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation pathways. Use kinetic modeling to predict shelf-life. For in vivo studies, assess stability in dosing vehicles (e.g., saline, DMSO) and biological fluids. Monitor deuterium loss via isotopic ratio measurements .
  • Critical Factors :

  • Storage conditions (-80°C vs. room temperature).
  • Impact of freeze-thaw cycles on deuterium retention.

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s metabolic pathways compared to its non-deuterated counterpart?

  • Methodological Answer : Systematically compare metabolite profiles using dual-labeling studies (e.g., combining deuterium and radiolabels). Apply kinetic isotope effect (KIE) analysis to enzymatic assays (e.g., CYP450 isoforms) to quantify rate differences. Reconcile discrepancies by verifying assay conditions (e.g., pH, cofactors) and controlling for isotopic impurity in the parent compound .
  • Framework : Use PICO (Population: enzyme systems; Intervention: isotopic substitution; Comparison: non-deuterated analog; Outcome: metabolic rate shifts).

Q. What strategies elucidate deuterium isotope effects on this compound’s mechanism of action in thiol-dependent systems?

  • Methodological Answer : Employ computational modeling (e.g., molecular dynamics simulations) to predict deuterium’s impact on hydrogen bonding and reaction intermediates. Validate with stopped-flow spectroscopy to measure thiol-disulfide exchange kinetics. Pair with isotopic tracing in cellular models (e.g., glutathione redox assays) to correlate mechanistic differences with functional outcomes .
  • Considerations :

  • Deuterium’s effect on bond strength (C-D vs. C-H).
  • Role of isotopic substitution in altering protein binding affinity.

Q. How can in silico modeling be integrated with empirical data to predict this compound’s interactions with thiol-dependent enzymes?

  • Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with mutagenesis studies to identify key binding residues. Use QSAR models trained on deuterated/non-deuterated analogs to predict inhibitory constants (Ki). Validate predictions using enzyme inhibition assays under controlled redox conditions. Cross-reference with cryo-EM or X-ray crystallography data if available .
  • Data Integration :

  • Align computational predictions with kinetic parameters (e.g., Km, Vmax).
  • Account for solvent isotope effects in buffer systems.

Methodological Frameworks and Pitfalls

  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (field-relevant), Novel (address literature gaps), Ethical (compliance with safety guidelines), and Relevant (therapeutic or mechanistic significance) .
  • Common Pitfalls :
    • Overlooking isotopic purity (>98% D-enrichment required for valid conclusions).
    • Failing to control for deuterium’s physicochemical effects (e.g., altered solubility).
    • Neglecting to replicate findings across multiple models (e.g., in vitro, ex vivo, in vivo).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.